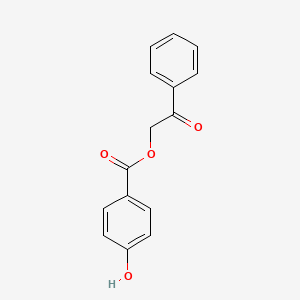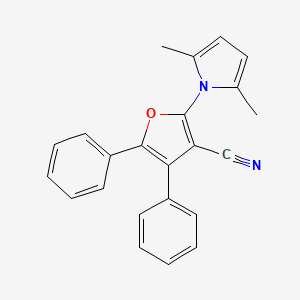
2-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide typically involves the condensation of 3-methyl aniline with 2-(2-oxo-1,3-benzoxazol-3-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce hydroxyl derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide: can be compared with other benzoxazole derivatives, such as:
Uniqueness
The uniqueness of N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group may impart distinct properties compared to other derivatives, making it a valuable compound for research and development.
属性
分子式 |
C16H14N2O3 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-11-5-4-6-12(9-11)17-15(19)10-18-13-7-2-3-8-14(13)21-16(18)20/h2-9H,10H2,1H3,(H,17,19) |
InChI 键 |
ANWDNHMDXKBFNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12494206.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B12494215.png)
![2-[(4-Methylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B12494238.png)
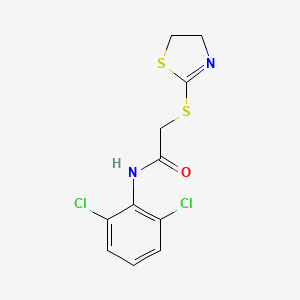
![N-[4-({[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B12494250.png)
![N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12494253.png)
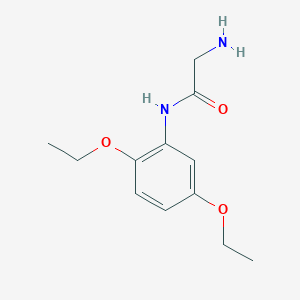
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B12494261.png)
![tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12494270.png)
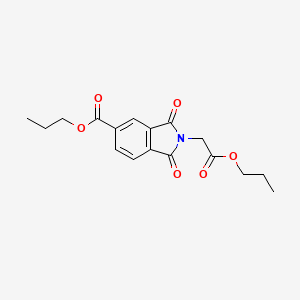
![Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12494276.png)
